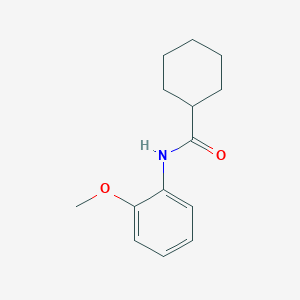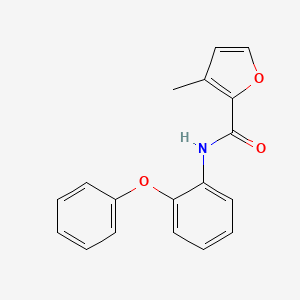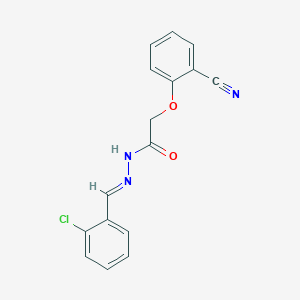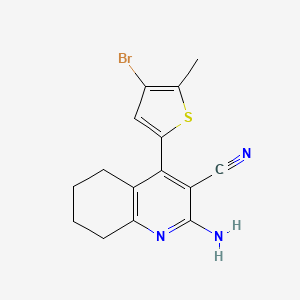
N-(2-methoxyphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxyphenyl)cyclohexanecarboxamide” is a chemical compound . It is a derivative of cyclohexanecarboxamide .
Physical And Chemical Properties Analysis
This compound is a white crystal . It is insoluble in water and sparingly soluble in avocado oil and ethanol . The molecular weight is 289.42 .Applications De Recherche Scientifique
N-(2-methoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits anti-inflammatory, analgesic, and anxiolytic properties. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act on the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that play a crucial role in regulating various physiological processes such as pain, inflammation, and mood. This compound is thought to modulate the activity of the endocannabinoid system by binding to the cannabinoid receptors, thereby exerting its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to have anxiolytic effects by modulating the activity of the GABAergic system. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)cyclohexanecarboxamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield and purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of this compound is its poor solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)cyclohexanecarboxamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a therapeutic agent for pain and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits anti-inflammatory, analgesic, anxiolytic, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. Future research on this compound is needed to explore its full therapeutic potential and elucidate its mechanism of action.
Méthodes De Synthèse
N-(2-methoxyphenyl)cyclohexanecarboxamide can be synthesized using a simple and efficient method. The synthesis of this compound involves the reaction of 2-methoxyaniline with cyclohexanoyl chloride in the presence of triethylamine. The reaction proceeds smoothly under mild conditions, and the product can be obtained in high yield and purity.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJCGOKTNJHZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)


![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)

![N'-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5602091.png)


![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)
![4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)

![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)
![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)
![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)